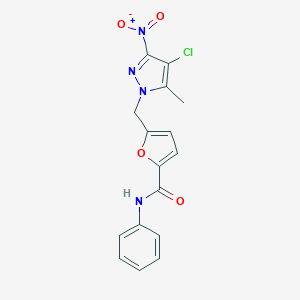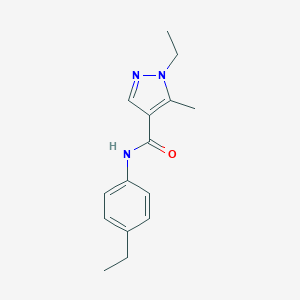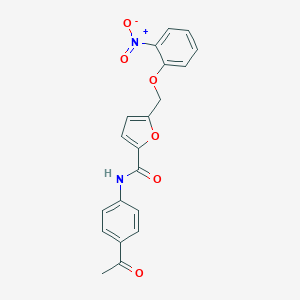
N-(2,4-difluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide, also known as DPI-3290, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of pyrazole derivatives and has been studied extensively for its potential applications in the treatment of various diseases.
作用機序
N-(2,4-difluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways in the body. It has been found to inhibit the activity of COX-2, an enzyme that plays a key role in inflammation and cancer development. It also inhibits the activity of certain kinases, such as AKT and ERK, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects
Studies have shown that N-(2,4-difluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide can significantly reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. However, further studies are needed to fully understand its biochemical and physiological effects.
実験室実験の利点と制限
One of the main advantages of N-(2,4-difluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide is its potent anti-inflammatory and anti-cancer activities. It has also been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development. However, its synthesis is complex and requires multiple steps, which may limit its use in certain laboratory settings.
将来の方向性
There are several future directions for the research and development of N-(2,4-difluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide. One potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential application is in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Further studies are also needed to fully understand its mechanism of action and potential side effects. Overall, N-(2,4-difluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide shows great promise as a potential therapeutic agent for various diseases, and further research is warranted to fully explore its potential.
合成法
The synthesis of N-(2,4-difluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide involves the reaction of 4-iodo-2,4-difluoroaniline with ethyl 2-cyano-3,3-dimethyl-2-(2-oxo-2-phenylethyl)acrylate in the presence of a base. The resulting product is then subjected to further reactions to obtain N-(2,4-difluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide in high yield and purity.
科学的研究の応用
N-(2,4-difluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit potent anti-inflammatory and anti-cancer activities. Studies have also shown that it can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.
特性
製品名 |
N-(2,4-difluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide |
|---|---|
分子式 |
C10H6F2IN3O |
分子量 |
349.08 g/mol |
IUPAC名 |
N-(2,4-difluorophenyl)-4-iodo-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C10H6F2IN3O/c11-5-1-2-8(6(12)3-5)15-10(17)9-7(13)4-14-16-9/h1-4H,(H,14,16)(H,15,17) |
InChIキー |
IHYQQJNGJSJOPU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C2=C(C=NN2)I |
正規SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C2=C(C=NN2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate](/img/structure/B213578.png)

![N-(4-ethoxy-2-nitrophenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213584.png)
![5-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B213585.png)

![N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B213590.png)
![methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate](/img/structure/B213591.png)




![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B213597.png)
![Methyl 5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B213598.png)
